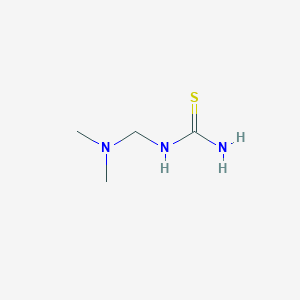
(Dimethylamino)methylthiourea
Description
(Dimethylamino)methylthiourea is a thiourea derivative characterized by a dimethylamino (-N(CH₃)₂) substituent attached to the thiocarbonyl (-CS-NH₂) backbone. This compound is structurally distinct due to its electron-donating dimethylamino group, which influences its chemical reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
109858-55-1 |
|---|---|
Molecular Formula |
C4H11N3S |
Molecular Weight |
133.22 g/mol |
IUPAC Name |
(dimethylamino)methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |
InChI Key |
JMDKZMDNCCDJHH-UHFFFAOYSA-N |
SMILES |
CN(C)CNC(=S)N |
Isomeric SMILES |
CN(C)CN=C(N)S |
Canonical SMILES |
CN(C)CNC(=S)N |
Synonyms |
Thiourea, [(dimethylamino)methyl]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea,N-[(dimethylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide in an aqueous medium, leading to the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method includes the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of sulfur and chloroform to synthesize thiocarbonyl surrogates. This method is efficient and practical, allowing for the production of various thiocarbamides and oxazolidinethiones with high selectivity .
Chemical Reactions Analysis
Types of Reactions
Thiourea,N-[(dimethylamino)methyl]- undergoes several types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids and sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media, making the processes efficient and environmentally friendly .
Major Products
The major products formed from these reactions include symmetrical and unsymmetrical substituted thiourea derivatives, guanidines, and thiocarbonyl compounds .
Scientific Research Applications
Thiourea,N-[(dimethylamino)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea,N-[(dimethylamino)methyl]- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Electronic Features
Thiourea derivatives vary based on substituents attached to the thiocarbonyl group. Key comparisons include:
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Thiourea | -NH₂ | 76.12 | High polarity, moderate corrosion inhibition |
| Methylthiourea | -NHCH₃ | 90.14 | Enhanced hydrophobicity, improved inhibition |
| Phenylthiourea | -NHC₆H₅ | 152.21 | Aromatic stabilization, highest inhibition |
| (Dimethylamino)methylthiourea | -N(CH₃)₂-CH₂- | ~133.23 (estimated) | Electron-rich, potential for metal coordination |
| [(1-Phenylethylidene)amino]thiourea | -N=C(CH₂C₆H₅) | 193.27 | Conjugated system, pharmaceutical relevance |
Key Observations :
- Phenylthiourea outperforms methylthiourea in corrosion inhibition due to aromatic π-electrons stabilizing adsorbed layers on metal surfaces .
Corrosion Inhibition Performance
Studies on methylthiourea and phenylthiourea in sulfuric acid (H₂SO₄) environments reveal the following trends:
- Inhibition Efficiency : Phenylthiourea (92%) > Methylthiourea (85%) > Thiourea (78%) at 1 mM concentration .
- Activation Energy : Methylthiourea exhibits lower activation energy (12.3 kJ/mol) compared to thiourea (15.6 kJ/mol), suggesting faster adsorption kinetics .
This compound’s performance is hypothesized to exceed methylthiourea due to its stronger electron-donating capacity, though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


